3-(4-Acrylamidophenyl)butanamide
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Overview
Description
3-(4-Acrylamidophenyl)butanamide is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.27 g/mol . It is a member of the amide family, characterized by the presence of an amide group (-CONH2) attached to a phenyl ring substituted with an acrylamide group.
Preparation Methods
The synthesis of 3-(4-Acrylamidophenyl)butanamide typically involves the amidation reaction between an appropriate acrylamide derivative and a butanamide precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Quadrol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Acrylamidophenyl)butanamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phenyl ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Acrylamidophenyl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide group.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acrylamidophenyl)butanamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
3-(4-Acrylamidophenyl)butanamide can be compared with other amides such as butyramide, acetamide, and benzamide. These compounds share the amide functional group but differ in their substituents and overall structure . The uniqueness of this compound lies in its acrylamide and phenyl substituents, which confer specific chemical and biological properties.
Similar compounds include:
Butyramide: A simple amide with a butyl group.
Acetamide: An amide with an acetyl group.
Benzamide: An amide with a benzyl group.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.
Properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)15-11-6-4-10(5-7-11)9(2)8-12(14)16/h3-7,9H,1,8H2,2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVXEDRPLGWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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